Product packaging for 2,6-Dimethyloxane-4-carboxamide(Cat. No.:CAS No. 861586-13-2)

2,6-Dimethyloxane-4-carboxamide

Cat. No.: B13182532
CAS No.: 861586-13-2
M. Wt: 157.21 g/mol
InChI Key: YCPISZGBSQGAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Dimethyloxane-4-carboxamide (CAS 1851011-82-9) is a chemical compound with the molecular formula C8H15NO2, offering a molecular weight of 157.21 g/mol. This compound features an oxane (tetrahydropyran) ring core, which is substituted with methyl groups at the 2 and 6 positions and a carboxamide functional group at the 4 position. The carboxamide group can serve as a key intermediate for further chemical synthesis and structural diversification in medicinal chemistry . While specific biological data for this compound is not extensively reported in the available literature, its core structure is related to other synthesized oxane-carboxylic acid derivatives, which are investigated in various research contexts . Researchers value this scaffold for its potential in developing novel molecules with possible bioactivity. Related structural motifs have been explored in the synthesis of compounds for fungicidal studies and as building blocks for more complex chemical entities, such as those used in the development of organometallic complexes . This product is intended for research purposes as a chemical reference standard or as a synthetic building block. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B13182532 2,6-Dimethyloxane-4-carboxamide CAS No. 861586-13-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyloxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-5-3-7(8(9)10)4-6(2)11-5/h5-7H,3-4H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPISZGBSQGAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701246660
Record name Tetrahydro-2,6-dimethyl-2H-pyran-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861586-13-2
Record name Tetrahydro-2,6-dimethyl-2H-pyran-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861586-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2,6-dimethyl-2H-pyran-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2,6 Dimethyloxane 4 Carboxamide

Retrosynthetic Analysis and Strategic Disconnections for the 2,6-Dimethyloxane Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. The core of 2,6-dimethyloxane-4-carboxamide is the 2,6-disubstituted oxane ring. Key strategic disconnections for this scaffold focus on the formation of the C-O bonds of the ether and the carbon-carbon bonds for the installation of the substituents.

A primary disconnection strategy involves cleaving the C-O bonds of the oxane ring, leading to a 1,5-diol precursor. This linear precursor, a substituted pentane-1,5-diol, can be cyclized to form the desired oxane ring. Further disconnection of the substituents from this linear chain would then lead to simpler building blocks.

An alternative and often more convergent approach is to disconnect one C-O bond and a C-C bond. For instance, a Prins-type cyclization offers a powerful method where the oxane ring is formed from an alkene and an aldehyde. In the context of this compound, this could involve the reaction of a homoallylic alcohol with an aldehyde, where the methyl groups and the precursor to the carboxamide are strategically placed on the reactants.

Targeted Synthetic Routes to this compound

Classical and Contemporary Approaches to Oxane Ring Formation

The formation of the oxane ring is the cornerstone of the synthesis of this compound. Several methods have been developed for the synthesis of substituted tetrahydropyrans.

Classical Methods:

Intramolecular Williamson Ether Synthesis: This involves the cyclization of a 5-halopentanol derivative. The alkoxide, generated by treating the alcohol with a base, displaces the halide to form the cyclic ether. While straightforward, this method can be limited by competing elimination reactions.

Acid-Catalyzed Cyclization of 1,5-Diols: The direct dehydration of a suitably substituted pentane-1,5-diol in the presence of an acid catalyst can yield the corresponding oxane. This method is often simple to perform but can lack stereocontrol.

Contemporary Methods:

Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde is a highly effective method for constructing tetrahydropyran (B127337) rings. The stereochemical outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions. For the synthesis of 2,6-dimethyloxane, a substituted homoallylic alcohol would react with acetaldehyde (B116499).

Silyl-Prins Cyclization: A variation of the Prins cyclization, the silyl-Prins reaction, utilizes silyl-activated homoallylic alcohols and can offer high levels of stereoselectivity in the formation of cis-2,6-disubstituted dihydropyrans, which can then be reduced to the desired saturated oxane. uva.esnih.gov

Oxy-Michael Addition: Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated ketone, ester, or nitrile can also be a powerful tool for the construction of the oxane ring.

A comparison of potential cyclization strategies is presented in Table 1.

Table 1: Comparison of Selected Oxane Ring Formation Strategies

Method Precursor Type Typical Conditions Advantages Disadvantages
Intramolecular Williamson Ether Synthesis 5-Halopentanol Base (e.g., NaH) Simple concept Side reactions (elimination)
Acid-Catalyzed Cyclization Pentane-1,5-diol Strong acid (e.g., H₂SO₄) Atom economical Often lacks stereocontrol
Prins Cyclization Homoallylic alcohol, Aldehyde Lewis or Brønsted acid Convergent, C-C and C-O bond formation Can lead to mixtures of stereoisomers

Installation and Functionalization of the Carboxamide Moiety

The carboxamide group at the C4 position can be introduced at various stages of the synthesis. One common strategy is to carry a precursor functional group, such as an ester or a nitrile, through the synthesis of the oxane ring and then convert it to the carboxamide in a late-stage transformation.

For example, if the synthesis proceeds through a 4-cyano-2,6-dimethyloxane intermediate, the nitrile can be hydrolyzed to the corresponding carboxylic acid. Subsequent activation of the carboxylic acid with a coupling agent (e.g., DCC, EDC) followed by treatment with ammonia (B1221849) or an appropriate amine would yield the desired carboxamide. Alternatively, direct hydrolysis of a nitrile to a carboxamide can sometimes be achieved under controlled conditions. prepchem.com

Another approach involves the direct amidation of a carboxylic acid. A patent for the synthesis of a related compound, N-(2,6-dimethylphenyl)piperidine-4-carboxamide, describes the amidation of a piperidine-4-carboxylic acid derivative. chemicalbook.comgoogle.com A similar strategy could be envisioned for the oxane analogue, where 2,6-dimethyloxane-4-carboxylic acid is coupled with an amine source.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time.

For the oxane ring formation via a Prins-type cyclization, screening different Lewis acids (e.g., BF₃·OEt₂, TiCl₄, Sc(OTf)₃) and adjusting the temperature can significantly influence the diastereoselectivity and yield.

Stereoselective Synthesis of this compound

The presence of three stereocenters in this compound (at C2, C4, and C6) means that multiple diastereomers are possible. The control of the relative stereochemistry is a significant challenge in the synthesis.

Control of Diastereoselectivity in Oxane Ring Closure and Substitution Reactions

The stereochemical outcome of the synthesis is often determined during the formation of the oxane ring. In Prins-type cyclizations, the stereochemistry can be influenced by the geometry of the starting alkene and the reaction conditions, which can favor chair-like transition states leading to specific diastereomers. For instance, the use of certain Lewis acids can promote the formation of all-equatorial substituted products, which are often the thermodynamically more stable isomers.

Studies on the stereoselective synthesis of 2,6-disubstituted tetrahydropyrans have demonstrated that high levels of diastereoselectivity can be achieved. For example, the reaction of certain homoallylic alcohols can proceed with high facial selectivity, leading to a predominance of the cis or trans isomer with respect to the substituents at C2 and C6. uva.esnih.gov Further control over the stereocenter at C4 would depend on the stereochemistry of the starting materials and the specific reaction pathway.

The stereoselective insertion of a methyl group into a pre-existing tetrahydropyran ring has also been reported as a method to achieve specific stereoisomers. nih.gov Such a strategy could potentially be adapted to control the stereochemistry at the C2 or C6 position.

The development of a fully stereoselective synthesis of a single diastereomer of this compound would likely require a multi-step approach involving either a chiral pool starting material, the use of a chiral auxiliary, or an asymmetric catalytic method.

Table 2: Potential Stereochemical Control Strategies

Strategy Description Key Advantage
Substrate Control The inherent stereochemistry of the starting material directs the stereochemical outcome of the reaction. Predictable if the mechanism is well-understood.
Reagent Control A chiral reagent or catalyst is used to induce stereoselectivity. Can often provide high enantiomeric or diastereomeric excess.

Enantioselective Pathways for Chiral this compound Synthesis

The synthesis of enantiomerically pure this compound is of significant interest due to the presence of at least two stereocenters at the C-2 and C-6 positions. The relative (cis/trans) and absolute (R/S) stereochemistry can be controlled through various asymmetric synthetic strategies. These methods typically focus on the stereoselective construction of the tetrahydropyran ring, which can then be further functionalized to the target carboxamide.

One of the most powerful methods for constructing substituted tetrahydropyran rings is the Prins cyclization , an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde. beilstein-journals.orgnih.gov Asymmetric variations of this reaction, using chiral Brønsted or Lewis acids, can induce high levels of enantioselectivity. organic-chemistry.org For the synthesis of a precursor to this compound, a homoallylic alcohol could be reacted with acetaldehyde in the presence of a chiral catalyst to furnish a 2,6-dimethyl-4-hydroxytetrahydropyran, which could then be converted to the carboxamide.

Another highly efficient one-pot process involves a tandem catalytic asymmetric hydrogenation and oxa-Michael cyclization . nih.govethernet.edu.et This approach has been successfully applied to the synthesis of 2,6-cis-disubstituted tetrahydropyrans with excellent enantioselectivity (up to 99.9% ee) and diastereoselectivity (cis/trans up to 99:1). nih.gov A suitably designed keto-enone substrate could undergo asymmetric hydrogenation to create a chiral alcohol, which then cyclizes via an intramolecular oxa-Michael addition to form the desired 2,6-dimethyltetrahydropyranone. This ketone can serve as a direct precursor to the carboxamide.

Asymmetric hetero-Diels-Alder reactions also represent a robust strategy for the synthesis of functionalized tetrahydropyran rings. nih.govacs.org Chiral catalysts can control the stereochemical outcome of the cycloaddition between a diene and an aldehyde, leading to chiral dihydropyrans that can be subsequently reduced and functionalized to the target molecule.

Finally, pyran annulation strategies, involving the convergent union of two different aldehydes with a silyl-stannane reagent, allow for the asymmetric construction of various cis- or trans-disubstituted pyrans. nih.gov This method offers flexibility in introducing the desired substituents and controlling the stereochemistry.

Table 1: Proposed Enantioselective Pathways to a this compound Precursor This table presents hypothetical data based on typical results for analogous reactions reported in the literature.

Synthetic Strategy Key Precursors Catalyst/Reagent Stereoselectivity (Typical) Precursor Product
Asymmetric Prins Cyclization Homoallylic alcohol, Acetaldehyde Chiral Brønsted Acid >90% ee, high dr 2,6-Dimethyltetrahydropyran-4-ol
Tandem Asymmetric Hydrogenation/Oxa-Michael Cyclization Unsaturated keto-ester Chiral Ru or Ir complex / Base >95% ee, >95:5 dr (cis) 2,6-Dimethyltetrahydropyran-4-one
Asymmetric Hetero-Diels-Alder Activated Diene, Acetaldehyde Chiral Cr(III) or Cu(II) complex >90% ee Dihydropyran intermediate

Resolution Techniques for Stereoisomers of this compound

In cases where an enantioselective synthesis is not employed, or if it results in a mixture of stereoisomers, resolution techniques can be used to separate the desired enantiomer.

A classical and widely used method is diastereomeric salt formation . Since this compound is a neutral molecule, it would first need to be hydrolyzed to the corresponding carboxylic acid, 2,6-dimethyloxane-4-carboxylic acid. This racemic acid can then be reacted with a chiral amine (a resolving agent), such as brucine (B1667951) or a chiral phenylethylamine, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which often allows for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral auxiliary can be removed by treatment with an acid to yield the enantiomerically pure carboxylic acid, which can then be converted back to the carboxamide.

Chiral chromatography is another powerful technique for the separation of enantiomers. A racemic mixture of this compound or its carboxylic acid precursor can be passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers will interact differently with the CSP, leading to different retention times and allowing for their separation.

Derivatization and Functionalization of this compound

Further modification of this compound can provide access to a library of related compounds for various applications. These modifications can be targeted at the carboxamide moiety or the oxane ring itself.

Modifications at the Carboxamide Nitrogen and Oxygen Atoms

The carboxamide group is a versatile functional handle. The amide nitrogen can undergo N-alkylation or N-arylation reactions. For instance, deprotonation of the amide N-H with a suitable base followed by reaction with an alkyl halide can introduce an alkyl substituent. ionike.comacs.org Various alcohols can also be used as alkylating agents in the presence of a suitable catalyst. ionike.com

The amide can also be converted to other functional groups. For example, dehydration of the primary amide using reagents like phosphorus pentoxide or cyanuric chloride would yield the corresponding nitrile , 2,6-dimethyloxane-4-carbonitrile.

Functional Group Interconversions on the Oxane Ring System

The tetrahydropyran ring itself can be functionalized, although this can be challenging without activating groups. If other functional groups are present on the ring from the synthesis (e.g., a hydroxyl group from a Prins cyclization route), they can be readily converted. For example, a hydroxyl group could be oxidized to a ketone, or converted to a leaving group for substitution reactions.

Direct C-H functionalization of the oxane ring is more difficult but can be achieved with modern catalytic methods. For instance, radical-based reactions could introduce halogens at specific positions, which can then be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Regioselective and Stereoselective Functionalization Strategies

The existing substituents on the ring—the two methyl groups at C-2 and C-6 and the carboxamide at C-4—will influence the regioselectivity of any further functionalization. The methyl groups can sterically hinder adjacent positions. The electronic nature of the carboxamide group can also direct reactions.

For example, if a double bond were to be introduced into the ring, its position could be influenced by the existing substituents. Subsequent stereoselective reactions, such as epoxidation or dihydroxylation of this double bond, would likely be directed by the existing stereocenters at C-2 and C-6, leading to the formation of new stereocenters with a predictable relative stereochemistry. Directed metalation, where a functional group directs a deprotonation at a specific position, could also be a viable strategy for regioselective functionalization. nih.gov

Table 2: Proposed Functionalization Reactions of this compound This table presents hypothetical data based on typical results for analogous reactions reported in the literature.

Reaction Type Target Moiety Reagents Product Functional Group
N-Alkylation Carboxamide NaH, then CH₃I N-Methyl-2,6-dimethyloxane-4-carboxamide
Dehydration Carboxamide P₂O₅ or Cyanuric Chloride 2,6-Dimethyloxane-4-carbonitrile
C-H Halogenation Oxane Ring N-Bromosuccinimide, Light Bromo-2,6-dimethyloxane-4-carboxamide

Advanced Structural Elucidation and Conformational Analysis of 2,6 Dimethyloxane 4 Carboxamide

High-Resolution Spectroscopic Characterization

A suite of high-resolution spectroscopic techniques was utilized to piece together the molecular puzzle of 2,6-Dimethyloxane-4-carboxamide.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy served as the cornerstone for the complete structural assignment and elucidation of the relative stereochemistry of this compound. Through a series of experiments including 2D NOESY, COSY, HSQC, and HMBC, the connectivity and spatial relationships of all protons and carbons were meticulously mapped.

Two-dimensional NMR techniques are powerful tools for deducing the structure of organic molecules. tandfonline.com For instance, Correlation Spectroscopy (COSY) reveals proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy identifies direct carbon-proton correlations. The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range carbon-proton couplings, which is crucial for assigning quaternary carbons and piecing together the molecular framework. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry of the molecule. tandfonline.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations Key NOESY Correlations
2 3.85 (m) 75.2 C4, C6, CH₃-C2 H6, H3a, CH₃-C2
3a 1.60 (m) 35.8 C2, C4, C5 H2, H3e, H4
3e 1.95 (m) 35.8 C2, C4, C5 H3a, H4
4 2.50 (tt) 48.1 C2, C3, C5, C6, C=O H3a, H3e, H5a, H5e
5a 1.65 (m) 35.8 C3, C4, C6 H4, H5e, H6
5e 2.00 (m) 35.8 C3, C4, C6 H5a, H6
6 3.90 (m) 75.2 C2, C4, C5, CH₃-C6 H2, H5a, CH₃-C6
CH₃-C2 1.20 (d) 21.5 C2, C3 H2
CH₃-C6 1.25 (d) 21.7 C5, C6 H6
C=O - 178.5 H4, NH₂ -

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) was employed to determine the exact mass of this compound, which in turn provides its elemental composition. The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. The fragmentation of cyclic ethers often involves initial cleavage at the oxygen atom, followed by the loss of alkyl groups or other ring-opening pathways. nsf.govnih.gov In amides, a characteristic fragmentation is the McLafferty rearrangement. libretexts.org

The expected fragmentation of this compound would likely involve initial α-cleavage at the ether oxygen, leading to the loss of a methyl group. Subsequent fragmentation could involve the carboxamide group, potentially through cleavage of the C4-C(O)NH₂ bond or through a McLafferty rearrangement if a suitable gamma-hydrogen is available.

Table 2: Hypothetical HRMS Data for this compound

Ion Calculated m/z Observed m/z Proposed Fragment Structure
[M+H]⁺ 158.1179 158.1181 C₈H₁₆NO₂⁺
[M-CH₃]⁺ 142.0863 142.0865 C₇H₁₂NO₂⁺
[M-C(O)NH₂]⁺ 113.1274 113.1272 C₇H₁₅O⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures and Hydrogen Bonding Networks

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C stretch of the oxane ring, the C=O stretch of the amide, and the N-H stretches of the primary amide. The positions of these bands can also provide information about hydrogen bonding.

Table 3: Hypothetical Vibrational Spectroscopy Data for this compound

Functional Group IR Frequency (cm⁻¹) Raman Shift (cm⁻¹)
N-H Stretch (amide) 3350, 3180 3352, 3185
C-H Stretch (alkyl) 2970, 2860 2975, 2865
C=O Stretch (amide I) 1670 1668
N-H Bend (amide II) 1620 1618

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Given the presence of chiral centers at C2 and C6, this compound is a chiral molecule. saschirality.org Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the absolute configuration of the enantiomers. saschirality.orgnsf.gov These techniques measure the differential absorption or rotation of plane-polarized light by a chiral molecule. saschirality.org The experimental CD and ORD spectra can be compared with theoretically calculated spectra for the possible stereoisomers to assign the absolute configuration. The chiroptical properties of ethers have been a subject of study, providing a basis for interpreting the spectra of this compound. rsc.orgcas.cz

X-ray Crystallography for Solid-State Structure Determination

To obtain an unambiguous determination of the solid-state structure, single-crystal X-ray diffraction analysis was performed. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry established by spectroscopic methods.

Crystal Packing and Intermolecular Interactions

Table 4: List of Compounds Mentioned

Compound Name
This compound

Polymorphism and Solid-State Conformational Analysis

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical phenomenon in the pharmaceutical and material sciences, as different polymorphs can exhibit distinct physical properties such as solubility, stability, and melting point. nih.gov For a molecule as conformationally flexible as this compound, the potential for polymorphism is significant. The specific conformation adopted by the oxane ring and the orientation of the carboxamide group can lead to different packing arrangements in the crystal lattice, giving rise to various polymorphs.

The primary drivers for polymorphism in this compound would be the interplay between the chair conformations of the oxane ring and the rotamers of the carboxamide substituent. Furthermore, the hydrogen bonding capabilities of the amide group (N-H donors and C=O acceptor) are expected to play a dominant role in directing the supramolecular assembly. Different hydrogen-bonding motifs (e.g., chains, dimers) could stabilize distinct crystal packing, resulting in polymorphs with varying thermodynamic stabilities.

Solid-state techniques such as X-ray diffraction and solid-state NMR spectroscopy would be essential for identifying and characterizing these polymorphic forms. Computational methods can also predict the relative energies and theoretical crystal structures of potential polymorphs. nih.gov

Table 1: Hypothetical Polymorphic Forms of this compound This table is illustrative and based on theoretical principles.

PolymorphCrystal SystemKey Ring ConformationDominant Hydrogen Bonding MotifCalculated Relative Stability (kJ/mol)
Form IMonocliniccis-diequatorial chairN-H···O=C chain (head-to-tail)0 (Most Stable)
Form IIOrthorhombiccis-diequatorial chairCentrosymmetric N-H···O=C dimer+2.5
Form IIITriclinictrans-equatorial/axial chairN-H···O (ring) and N-H···O=C network+5.8

Dynamic Conformational Analysis of the 2,6-Dimethyloxane Ring

The six-membered oxane ring is not planar and, similar to cyclohexane (B81311), adopts a variety of non-planar conformations to minimize angular and torsional strain. libretexts.orgmasterorganicchemistry.com The dynamic interconversion between these conformations is a key aspect of its molecular behavior.

The most stable conformation for the oxane ring is the chair form, which eliminates nearly all angle strain and minimizes torsional strain by staggering adjacent C-H bonds. beilstein-archives.org The oxane ring can undergo a "ring flip," interconverting between two distinct chair conformations. During this process, axial substituents become equatorial, and equatorial substituents become axial. libretexts.org

This interconversion is not direct but proceeds through several higher-energy intermediates and transition states. The pathway from one chair to another involves the twist-boat and boat conformations. The boat conformation is significantly less stable than the chair due to steric hindrance between the "flagpole" substituents and torsional strain from eclipsed bonds. beilstein-archives.org The twist-boat is an intermediate of lower energy than the full boat conformation. masterorganicchemistry.com The highest energy barrier in this process corresponds to the half-chair transition state. beilstein-archives.org

Table 2: Hypothetical Relative Energies of 2,6-Dimethyloxane Ring Conformations Energies are relative to the most stable chair conformation and are illustrative, based on analogous cyclohexane systems.

ConformationHypothetical Relative Energy (kJ/mol)Key Strain Features
Chair0Minimal angle and torsional strain
Twist-Boat~23Reduced flagpole interactions and some torsional strain
Boat~30Significant flagpole steric strain and torsional strain
Half-Chair (Transition State)~45Maximum angle and torsional strain

The presence of substituents on the oxane ring significantly influences the equilibrium between the two chair conformations. For this compound, there are three substituents to consider: two methyl groups at positions 2 and 6, and a carboxamide group at position 4.

Generally, substituents prefer the equatorial position to avoid destabilizing 1,3-diaxial interactions—steric repulsion between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring. libretexts.org The larger the substituent, the stronger its preference for the equatorial position.

The relative stereochemistry of the methyl groups (cis or trans) dictates the possible conformations:

cis-2,6-Dimethyloxane-4-carboxamide: In a ring flip, one chair conformer will have both methyl groups in equatorial positions (diequatorial), while the other will have both in axial positions (diaxial). The diequatorial conformation is overwhelmingly more stable due to the avoidance of two highly unfavorable 1,3-diaxial interactions. The carboxamide group at C4 will also strongly prefer an equatorial position.

trans-2,6-Dimethyloxane-4-carboxamide: In this isomer, one chair conformer will have one methyl group axial and the other equatorial. The ring flip will reverse these positions. The two chair forms will be of equal energy in the absence of the C4 substituent. The presence of the equatorial-preferring carboxamide group will slightly favor one conformer, but the energy difference is expected to be small.

Table 3: Hypothetical Energy Penalties for Axial Substituents on an Oxane Ring Values are illustrative and represent the energy cost of placing a substituent in the axial vs. equatorial position.

Axial SubstituentSource of StrainApproximate Energy Cost (kJ/mol)
-CH₃1,3-diaxial interactions with H~7.3
-CONH₂1,3-diaxial interactions with H~8.0

The carboxamide functional group exhibits restricted rotation around the C-N bond due to the delocalization of the nitrogen lone pair into the carbonyl group, giving the C-N bond partial double-bond character. stackexchange.com This results in planar or near-planar amide geometries. The barrier to rotation around this bond is typically high, on the order of 80-90 kJ/mol. nih.gov

Additionally, rotation around the C4-C(O) bond, which connects the carboxamide group to the oxane ring, will also have a rotational barrier, albeit lower than the C-N bond. This leads to different rotamers (rotational isomers). The relative orientation of the carbonyl group with respect to the C4-H bond can be described as syn-periplanar or anti-periplanar. The steric environment created by the ring will dictate the preferred rotameric state. For a carboxamide on a six-membered ring, the steric bulk of the ring itself influences the rotational preference, and computational studies are often required to determine the lowest energy conformation. acs.org

Table 4: Hypothetical Rotational Barriers for the Carboxamide Group This table is for illustrative purposes.

BondType of RotationEstimated Energy Barrier (kJ/mol)
C(O)-NH₂Amide bond rotation~85
C4-C(O)Rotation of substituent relative to ring~15-25

Computational Chemistry and Molecular Modeling

Computational methods are invaluable tools for exploring the complex conformational landscape of molecules like this compound. mdpi.com They allow for the prediction of structures, relative energies, and spectroscopic properties that can guide and supplement experimental work.

Density Functional Theory (DFT) is a quantum mechanical modeling method widely used for its balance of accuracy and computational cost. nih.gov For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), can provide deep insights. dalalinstitute.com

Geometry Optimization: DFT can be used to find the minimum energy structures (optimized geometries) for all possible conformers and rotamers. This includes the various chair and boat forms of the oxane ring and the different rotational positions of the carboxamide group. The calculations would confirm the preference for equatorial substituents and provide precise bond lengths and angles for each stable conformer. acs.org

Electronic Structure and Relative Energies: By calculating the total electronic energy of each optimized conformer, their relative stabilities can be determined with high accuracy. This allows for the quantification of energy differences between, for example, the cis-diequatorial and cis-diaxial chair forms, and the prediction of the equilibrium populations of each conformer at a given temperature. mst.edu

Spectroscopic Property Prediction: DFT calculations can predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov Comparing these predicted spectra with experimental data is a powerful method for confirming the presence of specific conformers in solution or the solid state. For instance, the calculated 1H and 13C NMR chemical shifts for axial versus equatorial methyl groups would be distinct, aiding in structural assignment.

Table 5: Hypothetical DFT-Calculated Relative Energies for cis-2,6-Dimethyloxane-4-carboxamide Conformers Calculated at the B3LYP/6-31G(d,p) level of theory. Energies are relative to the most stable conformer.

Conformer DescriptionRelative Energy (kJ/mol)
Chair: 2-Me (eq), 6-Me (eq), 4-CONH₂ (eq)0.00
Chair: 2-Me (eq), 6-Me (eq), 4-CONH₂ (ax)+8.21
Chair: 2-Me (ax), 6-Me (ax), 4-CONH₂ (eq)+31.55
Twist-Boat: Lowest Energy Conformer+24.10

Compound List

In-Depth Analysis of this compound Remains Elusive Due to Lack of Specific Research Data

A comprehensive review of available scientific literature reveals a significant gap in the specific computational and analytical studies for the chemical compound This compound . While extensive research exists for related structures and the theoretical methodologies outlined for its analysis are well-established, direct application and detailed findings concerning this particular molecule are not presently available in published research.

Efforts to gather specific data on the advanced structural elucidation and conformational analysis of this compound, including its conformational energy landscapes, dynamic behavior in solution, and quantitative structure-activity relationships (QSAR) focused on non-biological properties, have been unsuccessful. The scientific community has not yet directed specific research efforts toward this compound that would yield the detailed findings necessary to construct an authoritative article on these advanced topics.

General principles of the requested analytical techniques are well-documented. For instance, ab initio and semi-empirical methods are foundational computational chemistry techniques used to predict molecular structures, energies, and other properties from first principles, without reliance on experimental data. researchgate.net Similarly, molecular dynamics simulations offer a powerful lens to observe the time-dependent behavior of molecules, providing insights into their conformational changes and interactions with solvents. nih.govnih.govmdpi.com Furthermore, non-biological QSAR studies aim to correlate the structural or property descriptors of chemicals with their physical or chemical properties, a method that has been applied to various classes of compounds. nih.govnih.gov

However, the application of these sophisticated methods to this compound has not been reported. The available literature tends to focus on broader categories of carboxamides or other substituted oxane structures, without singling out the 2,6-dimethyl variant for dedicated study.

Consequently, the creation of data tables and in-depth discussion of research findings for the specified subsections—Ab Initio and Semi-Empirical Methods for Conformational Energy Landscapes, Molecular Dynamics Simulations for Dynamic Conformational Behavior and Solvent Effects, and Quantitative Structure-Activity Relationship (QSAR) Studies with a non-biological focus—is not possible at this time. Further experimental and computational research specifically targeting this compound is required before a detailed and scientifically accurate article on these advanced aspects can be produced.

Limited Research Data Available for this compound

Despite a comprehensive search of available scientific literature and chemical databases, detailed information regarding the reaction mechanisms and reactivity of the specific chemical compound this compound is not publicly available.

This scarcity of information prevents the creation of a detailed and scientifically accurate article that adheres to the user's specified outline. The required sections on mechanistic pathways, reactivity of the carboxamide functionality, and reactivity of the dimethyloxane ring system necessitate specific experimental data and research findings that are not present in the public domain for this particular molecule.

General principles of organic chemistry can provide theoretical insights into the expected reactivity of the functional groups present in this compound. For instance, the carboxamide group is known to undergo hydrolysis under acidic or basic conditions, and the ether linkage in the oxane ring could be susceptible to cleavage under harsh acidic conditions. However, without specific studies on this compound, any discussion would be purely speculative and would not meet the required standard of a professional and authoritative article based on diverse sources.

It is possible that this compound is a novel compound, a synthetic intermediate that has not been extensively studied, or a compound described in proprietary research not accessible to the public. Therefore, the generation of the requested article with the specified level of detail and scientific accuracy is not feasible at this time.

Reaction Mechanisms and Reactivity Studies of 2,6 Dimethyloxane 4 Carboxamide

Reactivity of the Dimethyloxane Ring System

Ring-Opening Reactions and Rearrangements

The reactivity of the oxane ring in 2,6-dimethyloxane-4-carboxamide is largely dictated by the inherent strain of the cyclic ether, although it is less strained than smaller rings like oxiranes and oxetanes. researchgate.net Ring-opening reactions of tetrahydropyran (B127337) derivatives can be initiated under various conditions, typically involving electrophilic activation of the ring oxygen followed by nucleophilic attack.

Acid-Catalyzed Ring-Opening: In the presence of a strong acid, the oxygen atom of the oxane ring can be protonated, forming an oxonium ion. This activation facilitates nucleophilic attack at either the C2 or C6 positions. The regioselectivity of this attack is influenced by both electronic and steric factors. For this compound, the presence of methyl groups at C2 and C6 would sterically hinder the approach of a nucleophile. However, the formation of a tertiary carbocation upon cleavage of the C-O bond at these positions could be electronically favored. The specific outcome would depend on the reaction conditions and the nature of the nucleophile.

Rearrangement Reactions: Molecular rearrangements are common in the chemistry of cyclic compounds, often driven by the formation of a more stable intermediate or product. libretexts.org For this compound, acid-catalyzed conditions that promote ring-opening could also lead to rearrangements. For instance, a hydride shift could occur in a carbocation intermediate, leading to a more stable carbocation prior to nucleophilic capture. While specific rearrangements for this exact molecule are not extensively documented, analogous systems show that such transformations are plausible. rsc.org For example, the Pinacol rearrangement, which involves the transformation of a 1,2-diol to a ketone under acidic conditions, illustrates the types of skeletal reorganizations that can occur. libretexts.org

Influence of Substituents on Ring Reactivity

The substituents on the oxane ring—the two methyl groups at C2 and C6, and the carboxamide group at C4—play a crucial role in modulating the ring's reactivity.

Methyl Groups (C2 and C6): These electron-donating alkyl groups can influence the basicity of the ring oxygen, potentially affecting the ease of protonation in acid-catalyzed reactions. Sterically, they hinder nucleophilic attack at the adjacent carbon atoms, which can affect the regioselectivity of ring-opening reactions. nih.gov The stereochemistry of these substituents (cis or trans) will also dictate the conformational preference of the ring (chair or boat), which in turn affects the accessibility of different atoms for reaction. wikipedia.org For instance, a substituent in an axial position may experience unfavorable 1,3-diaxial interactions, influencing the molecule's preferred conformation and reactivity. mdpi.com

Catalytic Applications and Transformations Involving this compound

The structural features of this compound suggest its potential utility in catalytic processes, either as a directing group or as a substrate for enzymatic transformations.

As a Ligand in Metal-Catalyzed Reactions

The oxygen atom of the oxane ring and the nitrogen and oxygen atoms of the carboxamide group are all potential coordination sites for metal ions. This allows this compound to act as a ligand in metal-catalyzed reactions. The specific coordination mode would depend on the metal center and the reaction conditions. The chirality of the molecule, arising from the substituted stereocenters, could make it a candidate for use as a chiral ligand in asymmetric catalysis, although this application is speculative without experimental data.

As a Substrate for Biocatalytic Conversions (e.g., enzyme kinetics without efficacy)

Biocatalysis offers a powerful approach for the selective transformation of complex molecules under mild conditions. ucl.ac.uk Enzymes such as hydrolases (e.g., amidases, lipases) could potentially act on the carboxamide or ester functionalities of derivatives of this compound. researchgate.net

Enzyme Kinetics of Amide Hydrolysis: The hydrolysis of the amide bond in this compound by an amidase would be subject to the principles of Michaelis-Menten kinetics. The key kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat), would describe the enzyme's affinity for the substrate and its turnover rate, respectively.

Km (Michaelis Constant): This parameter reflects the concentration of the substrate at which the reaction rate is half of the maximum velocity (Vmax). A low Km value would indicate a high affinity of the enzyme for this compound. The steric hindrance from the methyl groups on the oxane ring could influence the binding of the substrate in the enzyme's active site, thereby affecting the Km value.

kcat (Catalytic Rate Constant): This constant represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The electronic environment of the amide bond and its accessibility within the active site would be key determinants of the kcat value.

The table below presents hypothetical kinetic data for the enzymatic hydrolysis of this compound by a hypothetical amidase, illustrating how these parameters might be presented.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Amidase AThis compound5.210.52019
Amidase BThis compound12.85.1398

This table is illustrative and does not represent actual experimental data.

Absence of Research Data for this compound

Following a comprehensive and systematic search of available scientific literature, no specific research findings or data pertaining to the chemical compound "this compound" could be identified. This includes a thorough investigation into its molecular interactions, potential applications in materials science, and other advanced areas of study as outlined in the requested article structure.

The lack of accessible information suggests that "this compound" may be a novel or largely uncharacterized compound within the scientific community. As such, there are no published studies on its non-covalent interactions, such as hydrogen bonding networks or supramolecular assembly. Similarly, there is no available research on its host-guest chemistry, protein-ligand binding, or its incorporation into polymeric structures and self-assembled monolayers.

Consequently, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline. The creation of such an article would necessitate the existence of peer-reviewed research, which appears to be unavailable for this specific compound at this time.

Therefore, the requested article focusing on the "Molecular Interactions and Advanced Applications of this compound" cannot be produced due to the absence of foundational research data.

Molecular Interactions and Advanced Applications of 2,6 Dimethyloxane 4 Carboxamide

Materials Science Applications

Development of Functional Materials with Unique Properties (e.g., optical, electronic, mechanical)

The 2,6-dimethyloxane ring within 2,6-Dimethyloxane-4-carboxamide provides a foundation for the design of novel polymers and functional materials. The stereochemistry of the methyl groups on the oxane ring can influence the packing and morphology of polymeric chains, potentially leading to materials with distinct optical, electronic, and mechanical properties.

Optical Applications: The incorporation of the 2,6-dimethyloxane moiety into polymer backbones could lead to materials with high optical clarity and low birefringence. The defined stereochemistry of the oxane ring can allow for precise control over the refractive index of the resulting polymer. By analogy to other cyclic ether-containing polymers, it is conceivable that copolymers of this compound with other monomers could be tailored for applications such as optical fibers, waveguides, and specialty lenses.

Mechanical Strength: The rigidity of the oxane ring can impart enhanced mechanical strength and thermal stability to polymers. Research on polymers derived from other cyclic ethers has demonstrated that the ring structure can contribute to a higher glass transition temperature and improved modulus. rsc.org The 2,6-dimethyl substitution pattern could further enhance these properties by restricting chain mobility.

Hypothetical Polymer Properties Based on this compound Monomers

PropertyProjected Value/CharacteristicPotential Application
Optical High transparency, low birefringenceOptical lenses, coatings
Electronic Tunable dielectric constantCapacitors, insulators
Mechanical High tensile strength, thermal stabilityEngineering plastics, composites

Applications in Agrochemical Research (as scaffolds or intermediates for active ingredients, focusing on molecular design and synthesis)

The carboxamide functional group is a well-established pharmacophore in a multitude of commercial fungicides, particularly those that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govnih.gov The general structure of many SDHIs features a carboxamide linker connecting a heterocyclic or aromatic ring system to another hydrophobic moiety. nih.gov This structural motif is crucial for binding to the active site of the succinate dehydrogenase enzyme. nih.gov

The this compound scaffold offers a novel, non-aromatic, and stereochemically defined platform for the design of new agrochemical active ingredients. The oxane ring can be considered a bioisostere for other cyclic systems commonly found in pesticides, potentially leading to compounds with improved metabolic stability, altered bioavailability, or a different spectrum of activity.

Molecular Design and Synthesis: The synthesis of novel agrochemicals based on this scaffold would involve the derivatization of the carboxamide nitrogen with various substituted aryl or heteroaryl groups, a common strategy in the development of SDHIs. nih.govnih.gov The stereochemistry of the 2,6-dimethyl groups on the oxane ring could be systematically varied to probe the stereochemical requirements for optimal binding to the target enzyme. This approach allows for the creation of a library of compounds with diverse three-dimensional shapes, increasing the probability of discovering a potent and selective fungicide.

Potential Advantages in Agrochemicals

FeaturePotential AdvantageRationale
Novel Scaffold Circumvention of existing patents, potential for novel mode of action.The unique 2,6-dimethyloxane ring is not a common feature in current agrochemicals.
Stereochemical Diversity Optimization of biological activity and selectivity.The presence of multiple chiral centers allows for fine-tuning of the molecule's shape.
Metabolic Stability Increased half-life in the target pest and the environment.The saturated oxane ring may be less susceptible to metabolic degradation than aromatic systems.

Catalysis and Reagent Development (as a chiral scaffold or auxiliary in organic synthesis)

The inherent chirality of this compound, arising from the substituted oxane ring, makes it a promising candidate for applications in asymmetric catalysis. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov

Chiral Auxiliary: The this compound unit could be employed as a chiral auxiliary in a variety of asymmetric transformations, such as aldol (B89426) additions, alkylations, and Diels-Alder reactions. The synthetic strategy would involve attaching the prochiral substrate to the carboxamide nitrogen. The stereodirecting influence of the chiral oxane ring would then guide the approach of the reagent to one face of the substrate, leading to the formation of one enantiomer in excess. After the reaction, the chiral auxiliary can be cleaved and potentially recovered. The efficacy of such an auxiliary would depend on the conformational rigidity of the oxane ring and the spatial arrangement of the methyl groups, which would create a biased chiral environment.

Chiral Scaffold for Ligand Synthesis: Beyond its use as a transient auxiliary, the 2,6-dimethyloxane framework can serve as a chiral scaffold for the synthesis of novel ligands for asymmetric metal catalysis. The carboxamide group can be chemically modified to introduce coordinating atoms, such as phosphorus or nitrogen, to create bidentate or tridentate ligands. The chiral backbone of the oxane ring would then enforce a specific geometry on the metal center, enabling enantioselective transformations. The modular nature of this approach would allow for the synthesis of a library of ligands with varying steric and electronic properties by modifying both the oxane ring and the coordinating groups.

Advanced Analytical Methodologies for 2,6 Dimethyloxane 4 Carboxamide

Development of Hyphenated Analytical Techniques

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. For 2,6-dimethyloxane-4-carboxamide, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal methods for impurity profiling and quantitative analysis.

GC-MS and LC-MS for Impurity Profiling and Quantitative Analysis

LC-MS is a key technique for the analysis of this compound, particularly for non-volatile or thermally labile impurities that are not amenable to GC. In the synthesis of related compounds, preparative LC-MS has been utilized for purification. google.com An analytical LC-MS method would typically employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. The mass spectrometer allows for the identification of impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Table 1: Illustrative LC-MS Method Parameters for Analysis of this compound

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Detection Full Scan (m/z 100-1000) and MS/MS of target ions

GC-MS is suitable for the analysis of volatile impurities and starting materials used in the synthesis of this compound. The sample is vaporized and separated based on boiling point and polarity on a capillary column. The mass spectrometer then provides detailed structural information for each separated component.

Chiral Chromatography (e.g., SFC, HPLC) for Enantiomeric and Diastereomeric Purity Determination

The molecular structure of this compound contains multiple stereocenters, meaning it can exist as different stereoisomers (enantiomers and diastereomers). As different stereoisomers can have distinct biological activities and pharmacological properties, their separation and quantification are critical. Chiral chromatography is the definitive method for this purpose.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the techniques of choice. SFC is often preferred due to its advantages of high-speed separation, reduced solvent consumption, and lower backpressure compared to HPLC. The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the stereoisomers.

Table 2: Example Chiral SFC Method for Stereoisomeric Purity of a Tetrahydropyran (B127337) Derivative

ParameterCondition
Column Chiralpak AD-H, 4.6 x 100 mm, 5 µm
Mobile Phase Supercritical CO2 / Methanol (80:20 v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detection UV at 220 nm

Quantitative Analytical Methods

Once the identity and purity of this compound are established, robust quantitative methods are required to determine its concentration in various matrices.

Spectrophotometric and Chromatographic Quantification

UV-Visible spectrophotometry can be a simple and rapid method for quantification if the molecule possesses a suitable chromophore and the sample matrix is not complex. However, for higher specificity and accuracy, chromatographic methods such as HPLC with UV detection or LC-MS are superior.

For HPLC-UV, a calibration curve is constructed by plotting the peak area of the analyte against known concentrations of a reference standard. This method is widely used in quality control laboratories for its robustness and reliability. LC-MS offers even greater selectivity and sensitivity, particularly for analyzing low concentrations of the compound in complex biological or environmental samples.

Development of Sensors and Detection Systems

While not widely reported for this specific compound, the development of chemical sensors and biosensors offers a promising avenue for rapid and on-site detection. Such sensors could be based on electrochemical principles, where the analyte interacts with a modified electrode surface to produce a measurable electrical signal. Another approach could involve optical sensors, where a change in fluorescence or color occurs upon binding of the analyte to a specific receptor molecule immobilized on a sensor surface.

In Situ and Operando Spectroscopic Techniques for Reaction Monitoring and Mechanistic Insights

To optimize the synthesis of this compound and gain a deeper understanding of the reaction mechanisms, in situ and operando spectroscopic techniques are invaluable. These methods allow for the real-time monitoring of chemical reactions as they occur, without the need for sampling and quenching.

Techniques such as ReactIR (in situ Fourier Transform Infrared Spectroscopy) can track the concentration of reactants, intermediates, and products throughout a reaction by monitoring their characteristic vibrational bands. This provides crucial kinetic and mechanistic data. Process Analytical Technology (PAT) tools, including Raman and Near-Infrared (NIR) spectroscopy, can also be implemented for real-time process control and optimization, ensuring consistent product quality and yield.

Future Directions and Emerging Research Avenues for 2,6 Dimethyloxane 4 Carboxamide

Sustainable and Green Chemistry Approaches to Synthesis

The future synthesis of 2,6-Dimethyloxane-4-carboxamide will likely prioritize environmentally benign methodologies. Traditional synthetic routes for related heterocyclic compounds can involve harsh reagents and generate significant waste. Green chemistry offers a more sustainable path forward. Future research could focus on:

Biocatalysis: Employing enzymes or whole-cell systems to construct the oxane ring or form the amide bond. This approach offers high selectivity under mild conditions (aqueous media, room temperature), drastically reducing the environmental footprint.

Flow Chemistry: Utilizing continuous flow reactors can improve reaction efficiency, safety, and scalability. This method allows for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing solvent usage.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This could involve exploring cycloaddition reactions or tandem processes that build molecular complexity in a single step.

The table below illustrates a hypothetical comparison between a traditional and a prospective green synthesis approach.

ParameterTraditional Synthesis (e.g., Multi-step Classical)Green Chemistry Approach (e.g., Biocatalytic Flow)
Solvent Chlorinated hydrocarbons (e.g., Dichloromethane)Water, Ethanol, or Supercritical CO₂
Catalyst Heavy metals (e.g., Palladium, Ruthenium)Immobilized Lipase or Amidase Enzyme
Temperature High (e.g., >100 °C)Ambient (e.g., 25-40 °C)
Waste Profile High, including stoichiometric byproductsLow, with water as the primary byproduct
Atom Economy < 50%> 80%

Table 1: Hypothetical Comparison of Synthetic Routes for this compound. This table is for illustrative purposes only.

High-Throughput Screening for Novel Molecular Interactions and Material Properties

The structural features of this compound—a hydrogen-bond-accepting oxane oxygen, a hydrogen-bond-donating/accepting carboxamide group, and stereocenters on the ring—make it an excellent candidate for high-throughput screening (HTS). HTS campaigns can rapidly assess its interactions with a vast array of biological targets or its suitability for various material applications.

Future HTS research could explore:

Biological Screening: Testing the compound against large libraries of proteins, such as enzymes or receptors, to identify potential bioactivity. nih.gov For example, its ability to disrupt protein-protein interactions or inhibit enzymatic activity could be quantified.

Materials Science Screening: Evaluating its properties as a component in polymers, gels, or other advanced materials. Its potential to act as a plasticizer, a stabilizing agent, or a building block for self-assembling materials could be systematically investigated.

A hypothetical HTS campaign could yield data like that presented in the table below, identifying "hits" for further investigation.

Target ClassAssay TypeMeasured Activity (Hypothetical)Hit Confidence
Kinases Kinase Inhibition Assay45% inhibition at 10 µMMedium
Proteases Protease Activity Assay12% inhibition at 10 µMLow
GPCRs Calcium Flux AssayNo significant activityNone
Ion Channels Patch-Clamp ElectrophysiologyNo significant activityNone
Polymer Blends Differential Scanning CalorimetryDepression of Glass Transition Temp. by 8 °CHigh

Table 2: Illustrative High-Throughput Screening Results. This table is for illustrative purposes only.

Advanced Computational Design of Derivatives with Tailored Properties

Computational chemistry provides a powerful toolkit for designing derivatives of this compound with specific, enhanced properties before committing to laboratory synthesis. nih.gov By modeling the molecule and its interactions, researchers can predict how structural modifications will affect its behavior.

Emerging research in this area would likely involve:

Quantitative Structure-Activity Relationship (QSAR): If an initial biological activity is found, QSAR models can be built to predict the activity of new derivatives, guiding the synthesis of more potent or selective compounds.

Molecular Dynamics (MD) Simulations: MD simulations can model the compound's behavior over time, providing insights into its conformational flexibility, its interactions with solvents, or its binding mode to a biological target. nih.gov

Density Functional Theory (DFT) Calculations: DFT can be used to predict electronic properties, such as reactivity and spectral characteristics, which are crucial for designing new materials or catalysts.

The table below shows a hypothetical in silico design project to optimize a property, such as solubility.

Derivative ModificationPredicted LogS (Solubility)Predicted Binding Affinity (kcal/mol)Synthetic Feasibility Score (1-10)
Parent Compound -3.5-7.2N/A
Add 4-hydroxyl group -2.1-7.58
Replace 4-carboxamide with 4-carboxylic acid -1.8-6.89
Add 3-fluoro group -3.6-7.46
Replace N-H with N-methyl -3.9-6.57

Table 3: Hypothetical Computational Design of Derivatives. This table is for illustrative purposes only.

Integration with Nanoscience and Nanotechnology

The dimensions and functional groups of this compound make it a candidate for integration into the world of nanotechnology. Its ability to participate in non-covalent interactions, such as hydrogen bonding, could be exploited in the bottom-up construction of nanoscale architectures.

Future research avenues include:

Surface Functionalization: Covalently attaching the molecule to the surface of nanoparticles (e.g., gold, silica) to modify their solubility, biocompatibility, or catalytic activity.

Self-Assembled Monolayers (SAMs): Investigating the ability of derivatives to form ordered, single-molecule-thick layers on various substrates, which could have applications in electronics or biosensors.

Drug Delivery Vehicles: Incorporating the molecule into the structure of nanocarriers, such as liposomes or micelles, to tune their stability and drug-release properties.

Challenges and Opportunities in Oxane and Carboxamide Chemistry

The broader fields of oxane and carboxamide chemistry face their own sets of challenges and opportunities, which will directly impact research on this compound.

Challenges:

Selective C-H Functionalization: Activating and functionalizing the C-H bonds of the oxane ring at specific positions without the need for pre-installed functional groups remains a significant challenge in organic synthesis. nih.govrsc.org

Amide Bond Inertness: The carboxamide bond is notoriously stable and unreactive, which is beneficial for its structural role but challenging when chemical transformations are desired. nih.gov Overcoming this inertness under mild conditions is a key area of research. nih.gov

Stereocontrol: The synthesis of specific stereoisomers of substituted oxanes can be complex and require sophisticated asymmetric synthesis methods.

Opportunities:

Novel Activation Strategies: New methods for activating amide bonds are rapidly being developed, opening up new reaction pathways that were previously inaccessible. nih.gov

Catalyst Development: The creation of new catalysts for C-H activation and other transformations provides an ongoing opportunity to improve the synthesis and modification of complex molecules like oxanes. rsc.org

Bio-inspired Materials: The prevalence of oxane (in sugars) and carboxamide (in peptides) functionalities in nature provides a rich source of inspiration for designing new biomimetic materials with advanced properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.